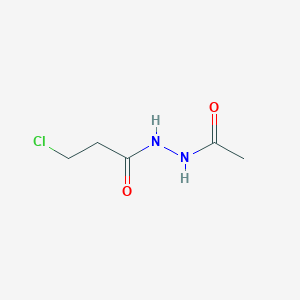

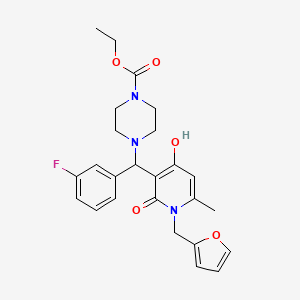

![molecular formula C11H14N2S B2777427 2-(sec-butylthio)-1H-benzo[d]imidazole CAS No. 75080-16-9](/img/structure/B2777427.png)

2-(sec-butylthio)-1H-benzo[d]imidazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(sec-butylthio)-1H-benzo[d]imidazole” is a compound that contains an imidazole ring, which is a five-membered aromatic heterocycle . Imidazole rings are key components to functional molecules that are used in a variety of everyday applications .

Molecular Structure Analysis

Imidazole is a planar 5-membered ring. It exists in two equivalent tautomeric forms because hydrogen can be bound to one or another nitrogen atom . The specific molecular structure of “this compound” was not found in the retrieved papers.Applications De Recherche Scientifique

Antimicrobial and Antitubercular Activities

Research has demonstrated the potential of benzimidazole derivatives as potent antimicrobial and antitubercular agents. Novel compounds, including those related to the core structure of 2-(sec-butylthio)-1H-benzo[d]imidazole, have been synthesized and shown to exhibit significant activity against a range of microbial pathogens, including Mycobacterium tuberculosis. These compounds have been identified for their non-toxic nature at higher concentrations and their strong antimicrobial activities, making them promising candidates for further development as antimicrobial agents (N. Shruthi et al., 2016).

Chemical and Structural Analysis

Benzimidazole derivatives have been the subject of extensive chemical and structural analysis to understand their properties and potential applications better. For instance, N-Butyl-1H-benzimidazole has been experimentally and theoretically investigated, revealing insights into its molecular structure and behavior. Such studies contribute to a deeper understanding of the chemical characteristics of benzimidazole compounds, paving the way for their application in various fields (A. Kazachenko et al., 2022).

Antifungal Properties

Benzimidazole and its derivatives have also been explored for their antifungal properties, with some compounds showing promising activity against Candida, Aspergillus, and dermatophyte species. This highlights the potential of benzimidazole-based compounds in developing new antifungal drugs, addressing the need for more effective treatments against fungal infections (S. Khabnadideh et al., 2012).

Corrosion Inhibition

The application of benzimidazole compounds extends beyond the pharmaceutical industry into materials science, where they have been evaluated as corrosion inhibitors for metals in acidic environments. Studies have shown that benzimidazole derivatives can offer significant protection against corrosion, making them valuable in maintaining the integrity of metal structures and components (A. Chaouiki et al., 2020).

Biodiesel Production

In the context of renewable energy, benzimidazole-based ionic liquids have been explored as catalysts for the transesterification of oils into biodiesel. Such research indicates the potential of these compounds in facilitating more efficient and environmentally friendly biodiesel production processes, demonstrating their versatility and applicability in green chemistry (Avinash Ganesh Khiratkar et al., 2018).

Mécanisme D'action

Target of Action

Imidazole and benzimidazole rings, which are key components of this compound, are known to bind to a variety of therapeutic targets due to their special structural features and electron-rich environment . These heterocycles are utilized in a diverse range of applications, including pharmaceuticals and agrochemicals .

Mode of Action

It is known that imidazole and benzimidazole derivatives interact with their targets in a way that results in a broad spectrum of bioactivities . The specific interactions and resulting changes would depend on the exact nature of the targets and the biochemical context.

Biochemical Pathways

Imidazole and benzimidazole derivatives are known to influence a wide range of biological activities . The affected pathways and their downstream effects would depend on the specific targets of the compound.

Result of Action

Imidazole and benzimidazole derivatives are known to exhibit a broad spectrum of bioactivities . The specific effects would depend on the exact nature of the targets and the biochemical context.

Propriétés

IUPAC Name |

2-butan-2-ylsulfanyl-1H-benzimidazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2S/c1-3-8(2)14-11-12-9-6-4-5-7-10(9)13-11/h4-8H,3H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVGJJQFZVPHHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)SC1=NC2=CC=CC=C2N1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2,3-Difluorophenyl)methyl]pyrrolidine hydrochloride](/img/structure/B2777345.png)

![2-Thieno[2,3-d]pyrimidin-4-yloxybenzaldehyde](/img/structure/B2777353.png)

![(3-((6-Ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)(3-phenylbenzo[c]isoxazol-5-yl)methanone](/img/structure/B2777357.png)

![N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-fluorobenzamide](/img/structure/B2777359.png)

![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2777366.png)